2,6-Dichlorofluorobenzene

Catalog No.
S705547
CAS No.
2268-05-5
M.F
C6H3Cl2F
M. Wt
164.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorofluorobenzene

CAS Number

2268-05-5

Product Name

2,6-Dichlorofluorobenzene

IUPAC Name

1,3-dichloro-2-fluorobenzene

Molecular Formula

C6H3Cl2F

Molecular Weight

164.99 g/mol

InChI

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

JORVCRLRRRRLFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)Cl

2,6-Dichlorofluorobenzene is an aromatic compound with the molecular formula C6H3Cl2FC_6H_3Cl_2F and a molecular weight of approximately 164.99 g/mol. This compound features two chlorine atoms and one fluorine atom attached to a benzene ring, specifically at the 2 and 6 positions relative to each other. It appears as a white to light yellow crystalline solid with a melting point ranging from 37 °C to 40 °C and a boiling point of approximately 171 °C . Its unique structure contributes to its distinct chemical properties and reactivity.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Dichloro-2-fluorobenzene.

As with most halogenated aromatic compounds, 1,3-Dichloro-2-fluorobenzene is likely to be irritating to the skin, eyes, and respiratory system. Specific data on toxicity is limited. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

Chemical intermediate

Due to its unique structure and reactivity, 1,3-Dichloro-2-fluorobenzene can serve as a valuable building block for synthesizing various complex molecules. Research has explored its use in the synthesis of:

  • Pharmaceuticals: Studies have investigated its potential as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors [].
  • Functional materials: Researchers have explored its application in creating novel materials with desired properties, such as liquid crystals or polymers with specific electrical or optical functionalities [, ].

Laboratory research tool

,3-Dichloro-2-fluorobenzene's specific properties, such as its boiling point and solubility, make it useful in various laboratory settings:

  • Solvent: Its ability to dissolve certain organic compounds makes it a potential solvent for specific research applications [].
  • Reference material: Its well-defined properties allow it to be used as a reference standard in analytical techniques like chromatography or spectroscopy [].
Typical of halogenated aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for substitution reactions that can yield different derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of chlorine and fluorine can influence the reactivity of the benzene ring, facilitating further substitutions.
  • Reduction Reactions: Under specific conditions, it can be reduced to form less chlorinated or fluorinated compounds.

These reactions often require controlled conditions to ensure desired outcomes and minimize by-products .

2,6-Dichlorofluorobenzene exhibits notable biological activity, particularly as a precursor in the synthesis of antibacterial agents. It is utilized in the production of Ofloxacin, a third-generation fluoroquinolone antibiotic, which demonstrates significant efficacy against various bacterial infections . Additionally, studies indicate that this compound may interact with cytochrome P450 enzymes, particularly inhibiting CYP1A2, which can affect drug metabolism .

The synthesis of 2,6-Dichlorofluorobenzene can be achieved through several methods:

  • Chlorination of Fluorobenzene: This method involves chlorinating fluorobenzene under controlled conditions using chlorine gas or other chlorinating agents.
  • Electrophilic Substitution: This reaction can be facilitated by using Lewis acids as catalysts to promote the introduction of chlorine and fluorine into the benzene ring.
  • Fractionation Techniques: In industrial processes, 2,6-Dichlorofluorobenzene is often obtained as a by-product during the synthesis of other dichlorofluorobenzenes, such as 2,4-Dichlorofluorobenzene. Subsequent purification through methods like distillation or crystallization is employed to isolate it from mixtures .

Research has shown that 2,6-Dichlorofluorobenzene interacts with several biological systems:

  • Cytochrome P450 Enzymes: It has been identified as an inhibitor of CYP1A2 enzyme activity, which plays a crucial role in drug metabolism. This interaction can lead to altered pharmacokinetics for co-administered drugs .
  • Toxicological Studies: Investigations into its toxicity reveal potential skin and eye irritation upon exposure. Safety data sheets recommend stringent handling precautions due to its flammable nature and potential health hazards .

Several compounds share structural similarities with 2,6-Dichlorofluorobenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
1,3-Dichloro-2-fluorobenzeneC₆H₃Cl₂F1.00Identical structure; differs only in position of substituents
1,3-Dichloro-4-fluorobenzeneC₆H₃Cl₂F0.95Different substitution pattern; potential for different reactivity
2-Chloro-1,3,5-trifluorobenzeneC₆H₂ClF₃0.95Contains three fluorine atoms; significantly alters physical properties
1,3-Dichloro-2,5-difluorobenzeneC₆H₂Cl₂F₂0.92Increased fluorination; affects solubility and reactivity
3-Chloro-4-fluoronitrobenzeneC₆H₄ClFNO₂0.89Contains nitro group; introduces additional reactivity

These compounds exhibit varying degrees of similarity based on their functional groups and substitution patterns, influencing their chemical behavior and applications .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (96.97%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2268-05-5

Wikipedia

1,3-Dichloro-2-fluorobenzene

Dates

Modify: 2023-08-15

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